Erythromycin C is produced naturally by Saccharopolyspora erythraea, which was previously classified as Streptomyces erythreus. The compound can also be synthesized through various chemical methods, allowing for higher yields and purity levels suitable for pharmaceutical use.
Erythromycin C belongs to the class of antibiotics known as macrolides, characterized by a large lactone ring structure. Macrolides are further classified based on their chemical modifications and pharmacological properties. Erythromycin C is specifically classified under the 14-membered ring macrolides, which include other derivatives like erythromycin A and clarithromycin.
The synthesis of erythromycin C can be achieved through both natural fermentation processes and synthetic chemical methods. The fermentation process typically involves cultivating Saccharopolyspora erythraea under optimal conditions to maximize yield.
Technical Details:
Erythromycin C has a complex molecular structure featuring a large lactone ring with multiple hydroxyl groups and sugar moieties attached. Its molecular formula is , reflecting its large size and functional diversity.
Erythromycin C undergoes various chemical reactions that are critical for its function as an antibiotic. Key reactions include:
Technical Details: Analytical techniques such as HPLC and mass spectrometry are employed to study these reactions, providing insights into stability and degradation pathways .
Erythromycin C exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking peptide bond formation during translation.
Relevant analyses indicate that erythromycin C maintains its structural integrity under standard storage conditions, although exposure to light and moisture should be minimized .
Erythromycin C has several applications in medicine and research:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: